An In-depth Technical Guide to (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine: Chemical Properties and Molecular Structure
An In-depth Technical Guide to (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine: Chemical Properties and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of fluorine and saturated heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a detailed technical overview of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine, a compound of significant interest in drug discovery programs. We will delve into its molecular structure, chemical properties, and the scientific rationale behind its design, offering insights for researchers engaged in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine, with the CAS Number 889939-78-0 for the 2-fluoro isomer, possesses a unique molecular architecture that combines a fluorinated aromatic ring with a saturated tetrahydropyran (THP) moiety and a primary amine.[1] This strategic combination of functional groups imparts specific physicochemical properties that are highly desirable in drug candidates.
The presence of the fluorine atom on the phenyl ring can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to enhanced interactions with protein residues.[3] The tetrahydropyran ring, a privileged scaffold in medicinal chemistry, serves to increase the three-dimensionality of the molecule and can improve aqueous solubility and overall pharmacokinetic properties compared to more lipophilic carbocyclic analogs.[4] The primary amine provides a key site for hydrogen bonding and salt formation, which is crucial for solubility and interaction with biological targets.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆FNO | [5] |
| Molecular Weight | 209.26 g/mol | [4] |
| CAS Number | 889939-78-0 | [1] |
| Appearance | Solid (predicted) | [5] |
| pKa (predicted) | ~9.5 (amine) | N/A |
| LogP (predicted) | ~2.3 | N/A |
| Solubility (predicted) | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | N/A |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-fluorophenyl group, with their chemical shifts and coupling patterns influenced by the fluorine substituent. The protons on the tetrahydropyran ring will appear in the aliphatic region, typically between 1.5 and 4.0 ppm. The benzylic proton and the aminomethyl protons will also have characteristic chemical shifts.
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¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons of the fluorinated phenyl ring will show characteristic C-F coupling constants. The chemical shifts of the tetrahydropyran carbons will confirm the presence of this saturated heterocycle.
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¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, providing direct evidence for the presence and chemical environment of the fluorine atom.
Mass Spectrometry (MS):
Mass spectrometry is crucial for confirming the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the molecule is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 210.13.
Infrared (IR) Spectroscopy:
The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:
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N-H stretching of the primary amine (around 3300-3400 cm⁻¹).
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C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).
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C-O-C stretching of the tetrahydropyran ether linkage (around 1050-1150 cm⁻¹).
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C-F stretching of the fluorophenyl group (around 1100-1250 cm⁻¹).
Synthesis and Experimental Protocols
The synthesis of 4-substituted-4-aminomethyl-tetrahydropyrans is a key challenge in medicinal chemistry. While a specific protocol for (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine is not detailed in publicly available literature, a general and plausible synthetic strategy can be devised based on established methodologies for similar structures.[6][7]
A common approach involves the construction of the quaternary center on the tetrahydropyran ring followed by the introduction of the aminomethyl group.
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic pathway to the target molecule.
Detailed Step-by-Step Rationale:
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Nucleophilic Addition: The synthesis would likely commence with the nucleophilic addition of a 2-fluorophenyl organometallic reagent (e.g., Grignard or organolithium) to tetrahydro-4H-pyran-4-one. This establishes the crucial carbon-carbon bond and creates the tertiary alcohol intermediate. The choice of the organometallic reagent is critical for achieving high yields and minimizing side reactions.
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Introduction of the Nitrile Group: The tertiary alcohol can be converted to a suitable leaving group and then displaced by a cyanide source (e.g., sodium cyanide) to introduce the nitrile functionality. This step is pivotal as the nitrile serves as a precursor to the primary amine.
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Reduction of the Nitrile: The final step involves the reduction of the nitrile group to the primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The choice of reducing agent and reaction conditions is important to ensure the integrity of the other functional groups in the molecule.
Self-Validating System in the Protocol:
Each step of this proposed synthesis can be monitored and validated using standard analytical techniques. For instance, the progress of the Grignard reaction can be followed by Thin Layer Chromatography (TLC). The formation of the nitrile intermediate can be confirmed by the appearance of a characteristic nitrile stretch in the IR spectrum (around 2250 cm⁻¹). The final product's identity and purity would be confirmed by NMR, MS, and High-Performance Liquid Chromatography (HPLC).
Role in Drug Development and Future Perspectives
The (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine scaffold is of significant interest to drug development professionals due to its potential to interact with a variety of biological targets. The aminotetrahydropyran moiety is a common feature in molecules targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.[6]
The introduction of the 2-fluorophenyl group can modulate the pharmacological profile in several ways:
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Enhanced Potency: The fluorine atom can participate in favorable orthogonal multipolar C–F···C=O interactions or hydrogen bonds with the target protein, leading to increased binding affinity.
-
Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile.
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Modulated Lipophilicity: The strategic placement of fluorine can fine-tune the lipophilicity of the molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.
Logical Relationship Diagram:
Caption: Interplay of structural motifs and pharmacological properties.
Given the prevalence of the aminotetrahydropyran scaffold in molecules targeting the central nervous system (CNS), it is plausible that (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine and its analogs could be explored for their activity against neurological and psychiatric disorders. Further research is warranted to fully elucidate the therapeutic potential of this promising chemical entity.
References
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Kang, G., Xiao, L. J., Hesp, K. D., Huh, C. W., Lian, Y., Richardson, P., Schmitt, D. C., Hong, K., & Yu, J. Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Organic letters, 25(22), 4087–4091. [Link]
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Kang, G., Xiao, L. J., Hesp, K. D., Huh, C. W., Lian, Y., Richardson, P., Schmitt, D. C., Hong, K., & Yu, J. Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Organic letters, 25(22), 4087–4091. [Link]
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Zahid, M., Zada, S., Al-Harrasi, A., & Csuk, R. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. [Link]
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Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & medicinal chemistry, 25(7), 2218–2225. [Link]
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Zahid, M., Zada, S., Al-Harrasi, A., & Csuk, R. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). [Link]
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Inagaki, M., Aoki, T., Iwashita, A., Sato, Y., Tanimura, T., Kise, M., ... & Takemura, M. (2003). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R, 2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl) pyrrolidin-1-yl] substituents. Journal of medicinal chemistry, 46(6), 1005–1015. [Link]
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